molecular formula C20H14F6N2O2 B4626779 N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No. B4626779
M. Wt: 428.3 g/mol
InChI Key: IVRPNYRKMWCDMT-UHFFFAOYSA-N
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Description

"N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits unique chemical and physical properties due to its structure, which includes a quinoline moiety, an ether linkage, and a benzamide group with trifluoromethyl substitutions. These features suggest potential for diverse chemical reactivity and interactions based on the functional groups present.

Synthesis Analysis

The synthesis of complex organic compounds like this typically involves multi-step organic synthesis routes. For example, the synthesis of similar compounds involves halogenated intermediates, amidation reactions, and the use of coupling agents to introduce various functional groups onto a central scaffold (Banitt & Conard, 1981). These methods highlight the importance of selecting appropriate reactants and conditions to achieve the desired modifications on the benzamide core structure.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. Studies on similar molecules have shown that the arrangement of atoms and the presence of specific functional groups significantly influence the overall molecular conformation and stability. For instance, the presence of trifluoromethyl groups can affect the electronic distribution and molecular geometry, impacting the molecule's reactivity and interactions (Wang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide" would be influenced by its functional groups. Quinoline derivatives participate in various organic reactions, including nucleophilic substitutions and electrophilic additions, depending on the reaction conditions and the presence of activating or deactivating groups. The benzamide portion of the molecule could undergo reactions typical for carboxamides, such as hydrolysis under acidic or basic conditions (Bromidge et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalyzed Reactions : A study highlighted the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the chemical's potential in creating chiral pharmaceutical ingredients (Imamoto et al., 2012).
  • Antiarrhythmic Activity : Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including derivatives similar to N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide, were synthesized and evaluated for antiarrhythmic activity, with flecainide acetate identified for clinical trials (Banitt et al., 1977).
  • Remote Sulfonylation : The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources was developed, showcasing an environmentally friendly approach to synthesizing sulfonated quinoline derivatives (Xia et al., 2016).

Potential Therapeutic Applications

  • Serotonin Receptor Antagonists : The design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists, including a compound with potential as a faster-acting antidepressant/anxiolytic with reduced side-effect burden, illustrates the therapeutic potential of similar compounds (Bromidge et al., 2010).
  • Antibacterial Activity : A study on the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on a molecular hybridization approach showed significant in vitro antibacterial activity against various strains, highlighting the potential use of such compounds in developing new antimicrobial agents (Largani et al., 2017).

properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N2O2/c21-19(22,23)14-9-13(10-15(11-14)20(24,25)26)18(29)28-7-8-30-16-5-1-3-12-4-2-6-27-17(12)16/h1-6,9-11H,7-8H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRPNYRKMWCDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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